molecular formula C16H17NaO11S B13389833 Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate

Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate

Cat. No.: B13389833
M. Wt: 440.4 g/mol
InChI Key: KHTOBGQRIASILC-UHFFFAOYSA-M
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Description

Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate typically involves multiple steps, including the formation of the chromenone core and subsequent glycosylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and regulate inflammatory responses. The compound’s effects are mediated through its ability to scavenge free radicals and modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness

What sets Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate apart is its unique combination of the chromenone core with a glycosylated sulfate group. This structural feature enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications .

Properties

Molecular Formula

C16H17NaO11S

Molecular Weight

440.4 g/mol

IUPAC Name

sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1

InChI Key

KHTOBGQRIASILC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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